Cas no 2227748-71-0 (tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate)

Technical Introduction: tert-Butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate is a chiral epoxide-containing intermediate with significant utility in synthetic organic chemistry. The presence of both a bromo substituent and a stereodefined oxirane ring enables selective functionalization, making it valuable for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing controlled deprotection under mild acidic conditions. Its high enantiopurity (2S configuration) ensures precise stereochemical outcomes in asymmetric synthesis. This compound serves as a versatile precursor for cross-coupling reactions, nucleophilic ring-opening transformations, and further derivatization, offering synthetic efficiency in target-oriented routes. Storage under inert conditions is recommended to preserve reactivity.
tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate structure
2227748-71-0 structure
Product name:tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate
CAS No:2227748-71-0
MF:C13H16BrNO3
MW:314.175043106079
CID:6609786
PubChem ID:165708499

tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate
    • 2227748-71-0
    • EN300-1890036
    • tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
    • Inchi: 1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-6-8(11-7-17-11)4-5-9(10)14/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m1/s1
    • InChI Key: BQEZBRTZZITTHR-LLVKDONJSA-N
    • SMILES: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)[C@H]1CO1

Computed Properties

  • Exact Mass: 313.03136g/mol
  • Monoisotopic Mass: 313.03136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.9Ų

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Enamine
EN300-1890036-2.5g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
2.5g
$3025.0 2023-09-18
Enamine
EN300-1890036-5.0g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
5g
$4475.0 2023-06-01
Enamine
EN300-1890036-5g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
5g
$4475.0 2023-09-18
Enamine
EN300-1890036-0.1g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
0.1g
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tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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EN300-1890036-1.0g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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EN300-1890036-0.25g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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EN300-1890036-1g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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Enamine
EN300-1890036-0.05g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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Enamine
EN300-1890036-0.5g
tert-butyl N-{2-bromo-5-[(2S)-oxiran-2-yl]phenyl}carbamate
2227748-71-0
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tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate Related Literature

Additional information on tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate

Introduction to Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate (CAS No. 2227748-71-0)

Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate, with the CAS number 2227748-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development and agrochemical formulations. The presence of a tert-butyl group and a 2-bromo-5-(2S)-oxiran-2-ylphenyl moiety in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural features of Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate are particularly noteworthy. The tert-butyl group, a bulky alkyl group, contributes to the steric hindrance of the molecule, which can be strategically employed to modulate reactivity and selectivity in chemical reactions. On the other hand, the bromo-substituted oxirane ring introduces a high reactivity site that is commonly utilized in nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This combination of structural elements makes the compound an attractive candidate for the synthesis of complex molecules.

In recent years, there has been a growing interest in the development of novel carbamate-based drugs due to their broad spectrum of biological activities. Carbamates have been shown to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for therapeutic applications. The specific substitution pattern in Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate suggests that it may serve as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The oxirane ring, also known as an epoxide, is a highly reactive three-membered cyclic ether that can undergo ring-opening reactions with nucleophiles. This property allows for the introduction of diverse functional groups at specific positions within the molecule, enabling fine-tuning of its biological activity. The bromine atom attached to the phenyl ring further enhances its reactivity, providing another site for functionalization. These features make Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate a versatile building block for constructing novel pharmacophores.

Recent advancements in synthetic methodologies have highlighted the importance of carbamates in drug discovery. For instance, carbamate-based libraries have been successfully employed in high-throughput screening campaigns to identify lead compounds for various therapeutic indications. The structural diversity offered by compounds like Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate can be leveraged to explore new chemical space and uncover innovative drug candidates.

The synthesis of Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate involves several key steps that showcase modern synthetic techniques. The introduction of the oxirane ring into the phenyl moiety typically requires careful control of reaction conditions to ensure high selectivity and yield. Additionally, the tert-butylation step must be performed under conditions that prevent unwanted side reactions while maintaining regioselectivity. These synthetic challenges highlight the compound's complexity and its potential as a model system for studying advanced organic transformations.

In conclusion, Tert-butyl N-{2-bromo-5-(2S)-oxiran-2-ylphenyl}carbamate (CAS No. 2227748-71-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of a tert-butyl group and a bromo-substituted oxirane ring, make it an invaluable intermediate for constructing complex molecules with diverse biological activities. As our understanding of synthetic methodologies continues to evolve, compounds like this one will play an increasingly important role in discovering new therapeutic agents.

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